N-(2,6-Dibromophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Description
N-(2,6-Dibromophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dibromophenyl group and a propynyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
CAS No. |
61939-85-3 |
|---|---|
Molecular Formula |
C12H11Br2N3 |
Molecular Weight |
357.04 g/mol |
IUPAC Name |
N-(2,6-dibromophenyl)-N-prop-2-ynyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H11Br2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h1,3-5H,6-8H2,(H,15,16) |
InChI Key |
ZNCWIJMJCABQDV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=C(C=CC=C1Br)Br)C2=NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dibromophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromoaniline and propargylamine.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions.
Substitution Reactions: The dibromophenyl and propynyl groups are introduced through substitution reactions, which may require specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dibromophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dibromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-(2,6-Dibromophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-Dibromophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine include other imidazole derivatives with different substituents. Examples include:
- N-(2,6-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- N-(2,6-Difluorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds
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